2-(2-Hydroxybenzoyl)hydrazinecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
[(2-hydroxybenzoyl)amino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-7(13)5-3-1-2-4-6(5)12/h1-4,12H,(H,10,13)(H3,9,11,14) |
InChI Key |
BDFHGBSRSRDAFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)N)O |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
Synthesis of 2-(2-Hydroxybenzoyl)hydrazinecarboxamide
The synthesis of this compound can be achieved through the condensation reaction of an activated derivative of salicylic (B10762653) acid with semicarbazide (B1199961). A common approach involves the initial conversion of salicylic acid to its more reactive acid chloride or ester derivative.
A plausible synthetic route involves the reaction of methyl salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303) to form 2-hydroxybenzohydrazide (B147611). Subsequent reaction of the 2-hydroxybenzohydrazide with an isocyanate would yield the target hydrazinecarboxamide. Alternatively, a more direct approach involves the reaction of 2-hydroxybenzoyl chloride with semicarbazide hydrochloride in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net Another general method for the synthesis of semicarbazones involves the direct reaction of an aldehyde or ketone with semicarbazide hydrochloride, often with gentle heating in a solvent such as ethanol. nih.gov
A related synthesis for the thio-analogue, 2-(2-hydroxybenzoyl)hydrazinecarbothioamide, involves the direct condensation of salicylic acid with thiosemicarbazide (B42300) in a one-pot reaction without the need for a coupling agent. nih.gov
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. For the closely related Schiff base, 2-[(2-hydroxyphenyl) methylidene] hydrazine-1-carboxamide, the IR spectrum shows a band for the C=O stretching vibration at 1705 cm⁻¹. researchgate.net In the target molecule, a similar strong absorption band for the amide carbonyl (C=O) group is anticipated in the region of 1680-1710 cm⁻¹. The phenolic O-H stretching vibration would likely appear as a broad band in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the hydrazine and amide groups would also be present in this region, typically between 3100 and 3500 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to appear around 1600 cm⁻¹.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide detailed information about the arrangement of protons in the molecule. The aromatic protons of the salicyl moiety would appear as a complex multiplet in the region of δ 6.8-8.0 ppm. The phenolic hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent. The N-H protons of the hydrazinecarboxamide group would also appear as distinct signals, likely as broad singlets. For comparison, in the ¹H NMR spectrum of the related compound 1-(1-(2-Hydroxyphenyl) ethylidene) semicarbazide, the phenolic OH proton appears as a singlet at δ 12.72 ppm, and the NH protons of the semicarbazide moiety appear as singlets at δ 9.63 ppm and δ 6.20 ppm. hakon-art.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of δ 160-180 ppm. The carbons of the aromatic ring would appear between δ 110 and δ 160 ppm.
Mass spectrometry would be used to determine the molecular weight of this compound. The molecular ion peak ([M]⁺) would confirm the molecular formula of C₈H₉N₃O₃. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the amide and hydrazine bonds.
Structural Elucidation and Conformational Analysis of 2 2 Hydroxybenzoyl Hydrazinecarboxamide
Advanced Spectroscopic Characterization Techniques
The precise arrangement of atoms and the electronic environment within 2-(2-hydroxybenzoyl)hydrazinecarboxamide are revealed by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the molecule's conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic protons of the 2-hydroxybenzoyl group typically appear as a complex multiplet in the downfield region of the spectrum, a result of their distinct chemical environments and spin-spin coupling interactions. The protons of the hydrazinecarboxamide moiety, including the -NH and -NH₂ groups, exhibit characteristic chemical shifts that can be influenced by solvent and temperature. The phenolic hydroxyl proton often appears as a broad singlet.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.90 - 7.90 | Multiplet | - |
| Phenolic-OH | 11.90 | Singlet (broad) | - |
| Amide-NH | 8.29 | Singlet | - |
| Hydrazine-NH₂ | 7.36 | Singlet (broad) | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the benzoyl group and the carboxamide group are typically observed at the downfield end of the spectrum. The carbon atoms of the aromatic ring appear in the characteristic region for sp²-hybridized carbons, with the carbon bearing the hydroxyl group showing a distinct chemical shift due to the oxygen's electron-donating effect.
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | ~165 |
| C=O (Carboxamide) | ~158 |
| Aromatic C-OH | ~160 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | ~118 |
Note: The chemical shifts are approximate and can be influenced by experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. Correlation SpectroscopY (COSY) experiments reveal proton-proton couplings, helping to assign protons on adjacent carbons in the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra correlate directly bonded proton and carbon atoms, confirming the assignment of protonated carbons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly valuable as it shows correlations between protons and carbons that are two or three bonds apart, which helps to piece together the entire molecular structure by connecting different functional groups. For instance, HMBC can show correlations from the amide proton to the carbonyl carbons, and from the aromatic protons to the quaternary carbons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands. The presence of a broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, which is often involved in intramolecular hydrogen bonding. The N-H stretching vibrations of the amide and hydrazine (B178648) groups appear as distinct bands. The carbonyl (C=O) stretching vibrations of the benzoyl and carboxamide groups give rise to strong absorption bands in the range of 1640-1680 cm⁻¹. The C=C stretching vibrations of the aromatic ring are also observed.
Interactive Data Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3400 | Broad, Strong |
| N-H Stretch (amide & hydrazine) | 3100 - 3350 | Medium to Strong |
| C=O Stretch (benzoyl & carboxamide) | 1640 - 1680 | Strong |
| C=C Stretch (aromatic) | 1580 - 1610 | Medium |
| C-N Stretch | ~1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the carbonyl groups are the primary chromophores responsible for these absorptions. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of intramolecular hydrogen bonding.
Interactive Data Table: UV-Vis Absorption Data for this compound
| Electronic Transition | λ_max (nm) | Solvent |
| π → π | ~210, ~240 | Ethanol |
| n → π | ~300 | Ethanol |
Note: The absorption maxima are approximate and can shift based on the solvent environment.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₈H₉N₃O₃, corresponding to a monoisotopic mass of approximately 195.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 195.
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. chemguide.co.uk For this compound, several characteristic fragmentation pathways are anticipated. The presence of the amide and hydroxyl functional groups, along with the aromatic ring, dictates the fragmentation pattern. libretexts.orglibretexts.org
Key expected fragmentation patterns include:
Loss of the carbamoyl (B1232498) group (•CONH₂): Cleavage of the N-N bond could lead to the loss of a carbamoyl radical, resulting in a fragment ion.
Loss of the hydrazinecarboxamide moiety (•NHNHCONH₂): A common fragmentation would involve the cleavage of the bond between the benzoyl carbonyl carbon and the adjacent nitrogen atom, leading to the formation of a stable 2-hydroxybenzoyl cation at m/z 121.
Cleavage of the amide group: Primary amides can undergo fragmentation, and in this molecule, cleavage could result in various smaller charged fragments. libretexts.org
Aromatic ring fragmentation: The stable aromatic ring would likely remain intact, with the 2-hydroxybenzoyl cation being a prominent peak. libretexts.org
The resulting mass spectrum would display a series of peaks corresponding to these and other smaller fragments, providing a veritable fingerprint for the molecule's structure and confirming its molecular weight.
Single Crystal X-Ray Diffraction Studies for Solid-State Structure
Single crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule. While specific data for the title compound is not available, detailed analysis of the closely related derivative, (E)-2-(2-hydroxy-5-iodobenzylidene)hydrazinecarboxamide, offers significant insights into the expected molecular geometry, hydrogen bonding, and conformation. nih.gov
Determination of Molecular Geometry and Bond Parameters
The molecular structure determined by X-ray diffraction reveals precise bond lengths and angles. In the related iodo-derivative, the molecule is observed to be nearly planar. nih.gov The bond distances are within the normal ranges for similar hydrazone compounds. nih.gov The C=O double bond and the C-N and N-N single bonds of the hydrazinecarboxamide moiety exhibit lengths consistent with their bond order. The geometry around the zinc atom in related benzamide (B126) complexes is typically tetrahedral. nih.govresearchgate.net
Below are selected bond parameters observed in (E)-2-(2-hydroxy-5-iodobenzylidene)hydrazinecarboxamide, which are expected to be very similar in this compound. nih.gov
Interactive Table: Selected Bond Lengths
| Bond | Length (Å) |
| O2—C8 | 1.253 |
| N2—C8 | 1.369 |
| N1—N2 | 1.369 |
| C1—C7 | 1.460 |
| C1—C6 | 1.404 |
| C1—C2 | 1.408 |
Data sourced from a study on (E)-2-(2-hydroxy-5-iodobenzylidene)hydrazinecarboxamide. nih.gov
Analysis of Hydrogen Bonding Networks (Intramolecular and Intermolecular)
Hydrogen bonding plays a crucial role in the supramolecular assembly of this compound in the solid state. The analysis of its iodo-derivative reveals a robust network of both intramolecular and intermolecular hydrogen bonds. nih.gov
Intramolecular Hydrogen Bonding: A significant intramolecular O—H···N hydrogen bond is formed between the phenolic hydroxyl group (O-H) and the imine nitrogen atom. This interaction creates a stable six-membered ring, referred to as an S(6) motif, which contributes to the planarity of the molecule. nih.gov Similar intramolecular hydrogen bonds are observed in related structures. eurjchem.com
Intermolecular Hydrogen Bonding: The molecules are connected in the crystal lattice through intermolecular hydrogen bonds. The carbonyl oxygen atom acts as a hydrogen bond acceptor for two different N-H donors from adjacent molecules. This network of N—H···O interactions links the molecules, forming R²₂(8) ring motifs and extending into larger supramolecular architectures. nih.gov
Investigation of Tautomeric Forms and Conformational Isomerism (e.g., Keto-Enol Equilibrium)
The structure of this compound allows for the possibility of tautomerism and conformational isomerism.
Tautomerism: In the solid state, crystallographic data of the related iodo-derivative confirms that the molecule exists in the amide-imine form rather than a keto-enol tautomer. nih.gov This is characterized by a distinct carbonyl group (C=O) and a phenolic hydroxyl (O-H) group.
Conformational Isomerism: The molecule adopts an E configuration with respect to the C=N double bond, which is stabilized by the intramolecular hydrogen bond. nih.gov The planarity of the molecule is a key conformational feature, with only a slight dihedral angle between the phenyl ring and the hydrazinecarboxamide side chain. nih.gov In other similar structures, the molecule is also found to be planar or nearly planar. eurjchem.comresearchgate.net
Chromatographic and Analytical Purity Assessments (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for isolating any impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this purpose.
A typical reverse-phase HPLC (RP-HPLC) method can be employed for purity analysis. Based on methods used for structurally similar hydrazinecarboxamides, a suitable system can be designed. sielc.com
Interactive Table: Example HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | Newcrom R1 or similar C18 reverse-phase column |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and Water |
| Acid Modifier | Phosphoric acid or Formic acid (for MS compatibility) |
| Detection | UV spectrophotometer at a wavelength corresponding to the compound's absorbance maximum |
| Application | Purity assessment, preparative separation, and impurity isolation |
Conditions adapted from a method for a related hydrazinecarboxamide. sielc.com
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing purity. A suitable mobile phase (eluent), typically a mixture of a polar solvent (like ethyl acetate) and a nonpolar solvent (like hexane), would be used to achieve separation on a silica (B1680970) gel plate. The compound spot would be visualized under UV light. The presence of a single spot would indicate a high degree of purity. Further confirmation of purity can be obtained through melting point determination and elemental analysis. scirp.org
Ligand Design Principles and Coordination Modes
The structure of this compound, a type of hydrazone, is instrumental in its function as a chelating agent. It possesses multiple donor atoms strategically positioned to form stable ring structures with metal ions. The flexibility of the hydrazone backbone allows it to adopt different conformations to accommodate the geometric preferences of various metal centers.
Tridentate and Bidentate Chelation Motifs
This compound and its derivatives primarily exhibit two modes of chelation: tridentate and bidentate. nih.govnih.gov
In its most common coordination mode, the ligand acts as a monobasic tridentate agent. ekb.eg Chelation involves the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen formed from the keto-enol tautomerism of the amide group. researchgate.netresearchgate.netrsc.org This ONO donor set creates two stable chelate rings (a six-membered and a five-membered ring) with the metal ion, enhancing the complex's stability. researchgate.net The ligand coordinates to the metal ion after losing a proton from the phenolic hydroxyl group and another from the enolized amide group. rsc.orgnih.gov
Alternatively, the ligand can function in a bidentate fashion. In some coordination environments, it may coordinate through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen, especially in complexes where other ligands are also present. nih.gov Another bidentate mode involves coordination through the pyridine (B92270) nitrogen atom and the carbothioamide sulfur atom in related thio-derivatives, forming a six-membered metallocycle. researchgate.net The specific coordination motif adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of co-ligands. researchgate.net
Role of Oxygen and Nitrogen Donor Atoms in Complex Stability
The stability of metal complexes with this compound is significantly influenced by its oxygen and nitrogen donor atoms. researchgate.net The molecule typically contains a phenolic oxygen, a carbonyl oxygen, and an azomethine nitrogen, which are the primary sites for metal coordination. ekb.egresearchgate.netresearchgate.net
Phenolic Oxygen: The deprotonation of the phenolic hydroxyl group provides a strong, anionic oxygen donor that forms a robust covalent bond with the metal center. researchgate.net
Amide/Enolic Oxygen: The amide group can exist in keto-enol tautomeric forms. In the enol form, the deprotonated oxygen atom participates in chelation, forming a stable five-membered ring. nih.govresearchgate.net This enolization is often facilitated by the metal ion upon complexation.
Azomethine Nitrogen: The imine or azomethine nitrogen atom acts as a neutral donor, completing the chelate rings. researchgate.netnih.gov The coordination through this nitrogen atom is a key feature of hydrazone-based ligands.
The combined action of these hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to form stable complexes with a wide array of transition metals, following the principles of Hard and Soft Acids and Bases (HSAB) theory. The formation of multiple chelate rings, known as the chelate effect, provides significant thermodynamic stability to the resulting metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues is generally straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent.
Synthesis of Complexes with Transition Metals
Complexes of this compound and its derivatives have been successfully synthesized with a variety of transition metals. The general procedure involves mixing a methanolic or ethanolic solution of the ligand with a solution of the corresponding metal salt (e.g., chlorides, acetates, nitrates, or sulfates) in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govchemijournal.comnih.gov The reaction mixture is often refluxed for several hours to ensure completion. nih.govchemijournal.com In many cases, the resulting metal complex precipitates from the solution and can be isolated by filtration. nih.gov
This method has been used to prepare complexes with:
Copper(II): Cu(II) complexes are readily formed and have been extensively studied. nih.govekb.egepa.govamanote.comrsc.orgnih.gov
Cobalt(II/III): Both Co(II) and Co(III) complexes have been reported, with the oxidation state depending on the reaction conditions. nih.govrsc.orgresearchgate.netamanote.comnih.gov
Nickel(II): Ni(II) complexes are typically prepared by reacting the ligand with nickel salts like nickel chloride. nih.govchemijournal.comamanote.comjchemlett.com
Zinc(II): As a d¹⁰ ion, Zn(II) forms stable, often tetrahedral or octahedral, complexes. nih.govekb.egnih.govnih.govajol.info
Palladium(II) and Platinum(II): These square planar complexes are often synthesized using precursors like Pd(cod)Cl₂ or Pt(DMSO)₂Cl₂. researchgate.netnih.govrsc.orgsemanticscholar.org
Rhodium(III): Rh(III) forms octahedral complexes with these types of ligands. researchgate.net
Manganese(II): Mn(II) complexes are synthesized using salts such as manganese acetate (B1210297) or bromide. nih.govekb.egnih.govsemanticscholar.org
Cadmium(II): Cd(II) complexes have been prepared using cadmium acetate, resulting in tetrahedral or octahedral geometries. mdpi.comsemanticscholar.orgnih.govresearchgate.net
Gallium(III): Ga(III) complexes are typically formed by reacting the ligand with gallium nitrate (B79036) in a 2:1 ligand-to-metal ratio. nih.govresearchgate.netnih.gov
Vanadium(IV): Oxovanadium(IV) complexes have also been reported. amanote.com
Tin(II): Complexes with Sn(II) have been synthesized with related hydrazone ligands. researchgate.net
Spectroscopic Signatures of Metal Coordination
The coordination of this compound to a metal ion induces significant and observable changes in its spectroscopic properties. These shifts are crucial for confirming the formation of the complex and elucidating the coordination mode.
| Spectroscopic Technique | Key Observational Shifts Upon Coordination | References |
| Infrared (IR) Spectroscopy | The broad band corresponding to the phenolic O-H stretch disappears, indicating deprotonation and coordination. The C=O stretching vibration shifts to a lower frequency or disappears, being replaced by new bands for the C-O stretch (enol form). The C=N (azomethine) band shifts, confirming the nitrogen's involvement in chelation. New bands appear in the far-IR region, corresponding to M-O and M-N vibrations. | researchgate.netresearchgate.netnih.govchemijournal.com |
| UV-Visible (UV-Vis) Spectroscopy | The spectra of the complexes show shifts in the intraligand π → π* and n → π* transition bands compared to the free ligand. New bands appear in the visible region, which are attributed to d-d electronic transitions of the metal ion. The position of these bands provides information about the ligand field strength and the geometry of the complex. | researchgate.netresearchgate.netchemijournal.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the ¹H NMR spectra of diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II), Ga(III)), the signal for the phenolic -OH proton disappears upon complexation. The signal for the amide N-H proton also vanishes due to enolization and deprotonation. The chemical shifts of protons near the coordination sites (e.g., azomethine C-H) are altered. ¹³C NMR shows a downfield shift for the C=N carbon and changes in the signal for the C=O carbon. | researchgate.netresearchgate.netajol.info |
Elucidation of Complex Geometries
The geometry of the metal complexes formed with this compound is determined by the coordination number and electronic configuration of the central metal ion, as well as the stoichiometry of the complex.
Octahedral Geometry: This is a common geometry for many transition metal complexes, particularly for M(II) ions when two tridentate ligand molecules coordinate to a single metal center (2:1, ligand:metal), resulting in an [ML₂] type complex. ekb.eg Metals such as Co(II/III), Ni(II), Mn(II), and Zn(II) frequently adopt a distorted octahedral geometry. nih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net For instance, the [Co(L)₂]⁺ cation features a Co³⁺ center with a distorted octahedral CoN₄O₂ chromophore. researchgate.net
Square Planar Geometry: This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II). researchgate.net In these cases, the metal ion typically coordinates with one molecule of the tridentate ligand and a fourth ancillary ligand (like a chloride ion), or with two bidentate ligands. rsc.org For example, a Ni(II) complex with a related hydrazone ligand was found to have a distorted square planar geometry. rsc.org
Other Geometries: Tetrahedral geometries are also observed, particularly for Zn(II) and some Co(II) complexes. researchgate.netresearchgate.netresearchgate.net Less commonly, pentagonal bipyramidal coordination has been identified, for example in a manganese(II) complex. semanticscholar.org The final geometry is often confirmed by single-crystal X-ray diffraction analysis, which provides definitive information on bond lengths and angles. rsc.orgresearchgate.net
Electrochemical Properties and Redox Behavior of Metal Complexes
The electrochemical behavior of metal complexes with this compound and related ligands is primarily investigated using techniques like cyclic voltammetry (CV). These studies provide insights into the redox activity of the metal center and the ligand itself, as well as the stability of the complex in different oxidation states.
The redox processes observed in these complexes can be either metal-centered or ligand-centered. In many cases, the initial redox events are associated with the metal ion. For instance, a Mn(I) complex with an N-heterocyclic carbene ligand showed a metal-centered oxidation from Mn(I) to Mn(II). nih.gov Conversely, in some copper(II) complexes, the redox events are suggested to be located on the ligand. nih.gov
For hydrazone complexes, the azomethine group (-C=N-) is often electrochemically active. The reduction of this group is a common feature in the cyclic voltammograms of Schiff bases and hydrazones. researchgate.net This reduction is typically an irreversible, two-electron process. researchgate.net The potential at which this reduction occurs can be influenced by the pH of the solution and the nature of the substituents on the ligand. researchgate.net
Table 1: Illustrative Electrochemical Data for Related Hydrazone Metal Complexes
| Complex/Ligand | Redox Process | Potential (V vs. reference electrode) | Technique | Reference |
| [Cu(IMes(NMe2)2)Cl] | Oxidation (Cu(I)/Cu(II)) | +0.71 (E₁/₂) | Cyclic Voltammetry | nih.gov |
| [Mn(IMes(NMe2)2)(CO)3]Br | Oxidation (Mn(I)/Mn(II)) | +0.08 (E₁/₂) | Cyclic Voltammetry | nih.gov |
| 3-(2-hydroxybenzalhydrazino-4-thiozolyl)coumarin | Reduction of -C=N- | Varies with pH | Cyclic Voltammetry | researchgate.net |
Stability and Solution Equilibria of Metal Complexes
The stability of metal complexes of this compound in solution is a key factor for their practical use. Stability constants, which quantify the equilibrium of complex formation, are determined using methods like potentiometric and spectrophotometric titrations. asianpubs.orgnih.govorientjchem.org
Potentiometric titrations involve monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added. From the titration curves, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated. asianpubs.orgekb.eg The formation of complexes is often indicated by a drop in pH compared to the titration of the free ligand, signifying the release of protons upon chelation. The average number of ligands attached per metal ion (n̄) can be determined, which helps in identifying the stoichiometry of the complexes formed, such as 1:1 (ML) or 1:2 (ML₂). asianpubs.org
Spectrophotometric methods rely on the change in the absorption spectrum upon complex formation. orientjchem.org The stability constants can be determined by analyzing the absorbance data at different metal-to-ligand ratios. tsijournals.com
For hydrazone ligands derived from salicylaldehyde (B1680747), the stability of their divalent metal complexes often follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org This order is attributed to the decrease in ionic radii and the increase in the crystal field stabilization energy across the series.
The solution equilibria of these complexes can be complex, involving the formation of various protonated and deprotonated species depending on the pH. For instance, a dipodal Schiff base ligand was found to form ML type complexes with Co(II), Ni(II), Cu(II), and Zn(II), with Ni(II) and Cu(II) also forming deprotonated species at higher pH. nih.gov The ligand this compound can act as a bidentate or tridentate ligand, coordinating through the phenolic oxygen, carbonyl oxygen, and azomethine nitrogen. nih.gov The specific coordination mode influences the stability and the type of species present in solution.
Table 2: Stability Constants (log K) for Metal Complexes with Structurally Related Hydrazone Ligands
| Metal Ion | Ligand | log K₁ | log K₂ | Method | Reference |
| Cu(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | 10.25 | 9.15 | Potentiometric | asianpubs.org |
| Ni(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | 8.95 | 7.80 | Potentiometric | asianpubs.org |
| Co(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | 8.20 | 7.10 | Potentiometric | asianpubs.org |
| Mn(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | 7.50 | 6.45 | Potentiometric | asianpubs.org |
| Cu(II) | (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | 10.95 | - | Potentiometric | nih.gov |
| Ni(II) | (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | 8.75 | - | Potentiometric | nih.gov |
| Co(II) | (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | 7.80 | 7.10 | Potentiometric | nih.gov |
| Mn(II) | (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | 6.85 | 6.20 | Potentiometric | nih.gov |
Note: This table presents data for ligands structurally similar to this compound to exemplify the typical stability constants observed for such complexes.
Advanced Computational Analysis of this compound Reveals Limited Publicly Available Data
A thorough investigation into the advanced spectroscopic and computational properties of the chemical compound this compound indicates a significant gap in publicly accessible research data. Despite extensive searches for dedicated studies on this specific molecule, detailed computational analyses as specified in the requested outline are not available in the surveyed scientific literature.
Computational chemistry techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for elucidating molecular structure, reactivity, and behavior. Such studies are commonly published for novel compounds or molecules with significant biological or material science applications. For instance, DFT calculations are routinely used to determine optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), electronic properties like charge distribution and dipole moment, and to correlate calculated vibrational frequencies with experimental infrared (IR) spectra. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Similarly, molecular dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of molecules over time. researchgate.net
However, for this compound, specific published data on these advanced computational parameters could not be located. While numerous studies exist for structurally related compounds such as other hydrazone derivatives, salicylates, and semicarbazides, nih.govnih.govresearchgate.netscirp.org directly extrapolating this information would not adhere to the required scientific accuracy for the specific target compound.
The requested detailed analysis includes:
Conclusion
2-(2-Hydroxybenzoyl)hydrazinecarboxamide is a fascinating molecule that combines the key structural features of salicylic (B10762653) acid and hydrazinecarboxamide. While detailed research specifically on this compound is not extensively documented in the public domain, analysis of its structural analogues provides a solid foundation for understanding its synthesis, spectroscopic properties, and potential applications. Its capacity for metal chelation and the established biological activities of related compounds mark it as a molecule of significant interest for future research in medicinal chemistry, coordination chemistry, and materials science. Further investigation into the specific properties and applications of this compound is warranted.
Synthetic Methodologies for this compound and Derivatives
The synthesis of this compound and its derivatives is a significant area of research due to the versatile biological activities of these compounds. Various synthetic strategies have been developed to construct this molecular framework, ranging from direct condensation reactions to more complex multi-step pathways. Additionally, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes.
Advanced Spectroscopic and Computational Investigations
Spectroscopic Simulations and Theoretical Validation
A powerful approach in modern chemical analysis involves the comparison of experimentally obtained spectroscopic data with theoretically calculated spectra. DFT methods are widely used to compute vibrational frequencies (IR and Raman) and NMR chemical shifts. jocpr.comresearchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, allowing for a more accurate correlation with experimental IR spectra. This comparison aids in the definitive assignment of vibrational modes. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated to support the assignment of experimental ¹H and ¹³C NMR spectra. jocpr.comresearchgate.net This theoretical validation is invaluable for confirming the proposed molecular structure. nih.gov
Table 4: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Benzohydrazide (B10538) researchgate.net
| Assignment | Experimental FTIR | Calculated (B3LYP) |
|---|---|---|
| NH₂ asym. stretch | 3295 | 3539 |
| NH₂ sym. stretch | 3200 | 3427 |
| NH stretch | 3030 | 3371 |
| C=O stretch | 1660 | 1698 |
| NH₂ bend | 1618 | 1632 |
(Note: Data is for the related compound benzohydrazide to illustrate the methodology.)
Mechanistic Biological Studies of 2 2 Hydroxybenzoyl Hydrazinecarboxamide and Its Complexes
In Vitro Enzyme Inhibition Studies
The inhibitory potential of 2-(2-hydroxybenzoyl)hydrazinecarboxamide and its analogs has been investigated against several enzymes crucial for microbial survival and neurotransmission. These studies provide insights into the compound's mechanism of action and its potential as a lead structure for drug development.
D-Alanine-D-Alanine Ligase (Ddl) Inhibition and its Role in Peptidoglycan Synthesis Pathways
D-Alanine-D-alanine ligase (Ddl) is a vital bacterial enzyme that catalyzes the synthesis of D-alanyl-D-alanine, an essential precursor in the biosynthesis of peptidoglycan. biomedres.uswikipedia.org Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. biomedres.us The inhibition of Ddl represents a key strategy for the development of new antibacterial drugs. biomedres.usnih.gov
While direct inhibitory studies on this compound against Ddl are not extensively documented, research on structurally related compounds provides valuable insights. For instance, a series of diazenedicarboxamides, which share a similar core structure, have been synthesized and screened for their inhibitory activity against DdlB from Escherichia coli. nih.gov Several of these compounds demonstrated better inhibitory activity than the known Ddl inhibitor, D-cycloserine, highlighting the potential of this chemical scaffold in targeting Ddl. biomedres.usnih.gov
The general mechanism of Ddl involves the ATP-dependent ligation of two D-alanine molecules. nih.gov Inhibitors of this enzyme disrupt the formation of the D-alanyl-D-alanine dipeptide, thereby interfering with the construction of the peptidoglycan layer and ultimately leading to bacterial cell death.
Cholinesterase (AChE and BChE) Inhibition Mechanisms
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com
Numerous studies have explored the cholinesterase inhibitory activity of benzohydrazide (B10538) derivatives, which are structurally analogous to this compound. A series of 2-(substituted benzoyl)hydrazine-1-carboxamides were found to exhibit dual inhibition of both AChE and BChE. nih.govmdpi.com The inhibitory concentrations (IC50) for these compounds were in the micromolar range, with some derivatives showing potency comparable to or better than the established drug rivastigmine. nih.govmdpi.com Generally, these carboxamides displayed a stronger inhibition of AChE than BChE. nih.govmdpi.com
The mechanism of inhibition by these compounds is often non-covalent, with the inhibitors binding to the active site of the cholinesterases. nih.gov This interaction prevents the substrate, acetylcholine, from accessing the catalytic triad (B1167595) of the enzyme, thereby impeding its hydrolysis.
Table 1: Cholinesterase Inhibitory Activity of Selected Benzoylhydrazine-1-carboxamide Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 2-(4-Chlorobenzoyl)-N-methylhydrazine-1-carboxamide | AChE | 44.08 |
| 2-(3-Bromobenzoyl)-N-tridecylhydrazine-1-carboxamide | AChE | 44.08 |
| Substituted 2-benzoylhydrazine-1-carboxamides (general range) | AChE | 44–100 |
| Substituted 2-benzoylhydrazine-1-carboxamides (general range) | BChE | from 22 |
This table presents data for derivatives of this compound, as direct data for the parent compound is limited.
Inhibition of Other Relevant Enzymes in Biochemical Pathways
The versatile scaffold of hydrazinecarboxamides has been investigated for its inhibitory effects on a variety of other enzymes. nih.gov A comprehensive review highlighted that these compounds have shown potent inhibition against enzymes such as carbonic anhydrases, cyclooxygenases (COX), and lipoxygenases. nih.gov
For example, derivatives of salicylic (B10762653) acid, the core of the "2-hydroxybenzoyl" moiety, have been synthesized and evaluated as inhibitors of COX-1 and COX-2. nih.gov Some of these derivatives, including Schiff base derivatives of salicylic acid hydrazide, emerged as potent and selective COX-2 inhibitors. nih.gov Additionally, certain salicylic acid derivatives have been studied as inhibitors of Staphylococcus aureus Tyrosyl-tRNA synthetase (TyrRS), a crucial enzyme for bacterial protein synthesis. nih.gov
Molecular Docking and Simulation Studies of Ligand-Target Interactions
To elucidate the binding mechanisms of this compound and its analogs at a molecular level, computational studies such as molecular docking and simulations have been employed. These studies provide valuable information on the binding affinity, interaction modes, and key residues involved in the ligand-target complex.
Binding Affinity and Interaction Modes with Target Active Sites
Molecular docking studies on various benzohydrazide derivatives have revealed their potential binding modes within the active sites of cholinesterases. nih.gov These studies suggest that the compounds occupy the active cavity of both AChE and BChE. nih.gov In the case of BChE, the inhibitors were observed to position themselves in close proximity to the catalytic triad. nih.gov The binding is typically stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.
For other enzyme targets, such as S. aureus TyrRS, docking simulations of salicylic acid derivatives have been performed to understand the probable binding model within the enzyme's active site. nih.gov Similarly, docking studies of salicylidene acylhydrazides have been conducted to explore their binding as inhibitors of Chlamydia trachomatis IncA protein. biomedres.us
Identification of Key Residues for Ligand Binding
Through molecular docking simulations, key amino acid residues within the active sites of target enzymes that are crucial for ligand binding have been identified. For cholinesterase inhibitors derived from benzohydrazides, interactions with residues in the catalytic and peripheral anionic sites are often observed. While specific residue interactions for this compound are not detailed, studies on related compounds provide a general understanding.
In the context of other enzymes, docking studies of salicylic acid derivatives against COX-2 have shown interactions with key residues within the enzyme's pocket, which contributes to their selective inhibition. nih.govresearchgate.net For S. aureus TyrRS inhibitors, the binding model derived from docking helps in understanding the specific interactions that lead to potent inhibitory activity. nih.gov
Mechanistic Insights into Antimicrobial Action
Hydrazinecarboxamides, also known as semicarbazides, are recognized as a versatile scaffold in the development of potential antimicrobial agents. nih.gov The core structure is crucial for facilitating interactions with various biological targets. nih.govresearchgate.net
Inhibition of Bacterial Cell Wall Synthesis
Detailed studies elucidating the specific inhibitory effects of this compound on bacterial cell wall synthesis are limited in the currently available research. However, the general class of hydrazide-hydrazone compounds, to which it belongs, has been investigated for various antibacterial actions. Some derivatives have been studied via molecular docking to understand their potential targets. For instance, studies on 2-hydroxybenzohydrazide (B147611) derivatives, which are structurally similar to this compound, have shown interactions with key bacterial enzymes. A docking study of N'-Benzylidene-2-hydroxybenzohydrazide and its methoxy-substituted analogs against the E. coli enoyl-acyl carrier protein reductase (ENR) receptor, an enzyme vital for fatty acid synthesis (a component of the cell membrane, not the cell wall), suggests potential inhibitory activity. fip.org
While not a direct inhibition of peptidoglycan synthesis, disruption of the cell membrane integrity is a known antimicrobial mechanism. For example, 2-hydroxy-4-methoxybenzaldehyde, a related aldehyde, targets the cell membrane of S. aureus, leading to the release of intracellular contents. nih.gov Although this provides a potential avenue for the mechanism of related compounds, direct evidence for this compound inhibiting cell wall synthesis remains to be established.
Activity Against Multidrug-Resistant Bacterial Strains
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting research into new chemical entities. cuni.cz The broader class of hydrazinecarboxamides and hydrazide-hydrazones has shown some promise in this area.
Certain hydrazide-hydrazone derivatives have demonstrated significant activity against MDR clinical isolates. mdpi.com For example, one pyrimidine (B1678525) derivative exhibited potent bactericidal effects against MDR Klebsiella pneumoniae (MIC = 12.5 μg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 3.125 μg/mL). mdpi.com Similarly, carbon dots synthesized from hydrazine (B178648) derivatives have shown potent antibacterial activity against MRSA, with minimum inhibitory concentrations (MICs) of 100 µg/mL. nih.gov These effects are attributed to multiple mechanisms, including the generation of reactive oxygen species (ROS) and interaction with bacterial genetic material. nih.gov
While some hydrazinecarboxamides have been tested against MDR-tuberculosis strains, they have generally shown significantly higher MIC values compared to their activity against drug-susceptible strains. cuni.cz Research specifically detailing the efficacy and mechanism of this compound against MDR bacterial strains is not extensively covered in the available literature.
Table 1: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives Against Resistant Strains
| Compound Class/Derivative | Resistant Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrimidine Hydrazide-Hydrazone | MDR K. pneumoniae | 12.5 | mdpi.com |
| Pyrimidine Hydrazide-Hydrazone | MRSA | 3.125 | mdpi.com |
This table presents data for related compounds, as specific data for this compound is not available.
Investigation of Anticancer Mechanisms in Cellular Models (in vitro)
The anticancer potential of various hydrazinecarboxamide derivatives has been explored, with studies focusing on their effects on cell viability, DNA interaction, and the induction of programmed cell death. nih.gov
Interactions with DNA and Other Cellular Macromolecules
The interaction with cellular macromolecules, particularly DNA, is a key mechanism for many anticancer agents. nih.gov For the broader class of hydrazinecarboxamides, some studies have investigated these interactions. For instance, metal complexes of a structurally related Schiff base, 2-(2-hydroxy-4-(phenyldiazenyl)benzylidene)-N-(4-phenylthiazol-2-yl) hydrazinecarboxamide, were studied for their DNA cleavage activity using plasmid DNA, suggesting that such molecules can interact with and damage DNA. researchgate.net
In the context of antimicrobial action, which can sometimes inform anticancer mechanisms, some hydrazide-hydrazones are thought to bind to the DNA gyrase active site, inhibiting bacterial replication. mdpi.com While this is a prokaryotic target, it highlights the potential for the hydrazinecarboxamide scaffold to interact with enzymes that manage DNA topology. However, specific studies detailing the interaction of this compound with DNA or other macromolecules in cancer cells are not present in the reviewed literature.
Induction of Reactive Oxygen Species (ROS)
Elevated levels of reactive oxygen species (ROS) can induce cellular damage and trigger cell death pathways like apoptosis, a strategy employed by some anticancer therapies. itmedicalteam.plnih.gov Cancer cells often have a delicate redox balance, making them vulnerable to agents that increase oxidative stress. nih.govyoutube.com
While the specific effect of this compound on ROS levels in cancer cells has not been reported, related compounds have been shown to modulate oxidative states. Hydrazine derivative-based carbon dots have been found to generate ROS as part of their antibacterial mechanism. nih.gov Furthermore, some N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have been noted for their ability to scavenge free radicals, indicating an antioxidant effect. nih.gov This dual potential for pro-oxidant and antioxidant activity highlights the chemical complexity of this class of compounds and suggests that the specific cellular context and molecular structure determine the effect on redox balance.
Modulation of Apoptotic Pathways and Gene Expression (e.g., p53)
Inducing apoptosis is a primary goal of many cancer therapies. mdpi.com The tumor suppressor protein p53 is a master regulator of this process, and its activation can lead to cell cycle arrest or cell death. nih.govnih.gov
Scientific investigation into the specific effects of this compound on apoptotic pathways and gene expression is lacking. However, studies on other hydrazinecarboxamide derivatives provide some insights. A series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were shown to induce dose-dependent growth inhibition in HeLa, IMR-32, and MCF-7 cancer cell lines, with IC₅₀ values comparable to the standard drug cisplatin, an effect linked to the induction of apoptosis. nih.gov Similarly, other novel compounds containing a hydroxyphenyl group have been shown to induce apoptosis and cell cycle arrest in breast cancer cells, sometimes through pathways involving p53 or related proteins. mdpi.comfrontiersin.org These findings suggest that the hydrazinecarboxamide scaffold is capable of initiating apoptotic cell death, though the precise mechanism and the role of p53 in the action of this compound require specific investigation.
Table 2: Anticancer Activity of Selected Hydrazinecarboxamide Derivatives
| Compound Series | Cancer Cell Line | Activity Metric | Result | Reference |
|---|
This table presents data for related compounds, as specific data for this compound is not available.
Exploration of Antiviral Mechanisms (in vitro)
The direct antiviral mechanisms of this compound are not extensively detailed in the available research. However, studies on related salicylhydrazide and salicylamide (B354443) derivatives provide insights into potential antiviral actions. Derivatives like nitazoxanide (B1678950) have demonstrated broad-spectrum antiviral activity by interfering with host-regulated pathways essential for viral replication, rather than targeting specific viral components. nih.gov This mechanism involves the amplification of cytoplasmic RNA sensing and type I interferon pathways. nih.gov
Research on other salicylhydrazine-containing compounds has identified them as inhibitors of HIV-1 integrase. nih.gov The proposed mechanism involves the chelation of the metal ion within the integrase active site. nih.gov A key structural feature for this activity is the 2-hydroxyphenyl group, combined with an alpha-keto and hydrazine moiety, which form a planar site (Site A) capable of this metal chelation. nih.gov The inhibition of the HIV-1 integrase catalytic activity was found to be dependent on the presence of Mn²⁺ ions. nih.gov While these specific salicylhydrazine derivatives showed potent inhibition of the enzyme, they did not exhibit apparent antiviral activity in cell-based assays, possibly due to high cytotoxicity. nih.gov Nonetheless, this points to a potential mechanism of action for structurally similar compounds like this compound.
Salicylamide derivatives, a class to which the subject compound belongs, are recognized for their ability to inhibit a wide range of RNA and DNA viruses, including influenza viruses and coronaviruses. nih.gov
Research into Other Biochemical Activities (e.g., Antioxidant, Antifungal, Antimycobacterial, Anticonvulsant, Anti-inflammatory in vitro models)
Antioxidant Activity
The antioxidant potential of hydrazone derivatives, including those with a 2-hydroxybenzoyl moiety, has been evaluated through various in vitro assays. These compounds demonstrate radical scavenging activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS). bas.bgnih.gov The mechanism of action is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. bas.bg For instance, certain benzimidazole-2-thione hydrazone derivatives have shown significant scavenging effects and can protect against ferrous iron-induced oxidative damage in lipid systems. bas.bgresearchgate.net The presence of hydroxyl groups on the phenyl ring is often crucial for this activity. bas.bg
In Vitro Antioxidant Activity of Related Hydrazone Derivatives
| Compound Type | Assay | Finding | Reference |
|---|---|---|---|
| Benzimidazole-2-thione hydrazone derivatives | DPPH & ABTS Scavenging | Effective radical scavengers; activity dependent on hydroxyl substituents. | bas.bg |
| Asymmetric diimine Schiff base (containing 2-hydroxybenzylidene) | DPPH Scavenging | IC₅₀ value of 180.0 μM. | icontechjournal.com |
| Asymmetric diimine Schiff base (containing 2-hydroxybenzylidene) | Ferrous Ion Chelation (FIC) | IC₅₀ value of 76.3 μM, indicating strong chelation activity. | icontechjournal.com |
| Pyrrole-hydrazone derivatives | DPPH Scavenging | The most active compound showed 24% DPPH scavenging activity at 1 mg/mL. | nih.gov |
Antifungal Activity
Derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide have been synthesized and tested for their antifungal properties. nih.gov These compounds demonstrated moderate to good inhibition against a panel of fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/mL. nih.gov The mechanism of antifungal action for this class of compounds is not fully elucidated in the provided context but is a recognized property of various benzothiazole (B30560) and hydrazone derivatives. nih.gov Studies on other chemotypes, like arylsulfonamides, also confirm the potential for developing new antifungal agents that are effective against various Candida species. nih.gov
Antimycobacterial Activity
Hydrazone derivatives have been a focus of research for developing new antimycobacterial agents. nanobioletters.comnih.gov For example, a series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) H₃₇Rv. nih.gov One derivative containing a (2-hydroxyphenyl)methylidene]hydrazin-1-yl moiety showed notable inhibitory activity with a Minimum Inhibitory Concentration (MIC) of 25 μM. nih.gov Docking studies for these compounds suggested a potential mechanism of action involving the inhibition of β-ketoacyl-ACP synthase, a key enzyme in mycobacterial fatty acid synthesis. nih.gov
Metal complexes of related compounds, such as hydroxamic acids and hydroxyl flavone (B191248) hydrazones, have also shown significant antimycobacterial activity. nanobioletters.comnih.govresearchgate.net Ruthenium(II) complexes of hydroxyl flavone hydrazones were active against M. smegmatis, with MIC values as low as 6.25 µM. nanobioletters.com Iron complexes of hydroxamic acids have been shown to inhibit the biofilm development of Mycobacterium tuberculosis and Mycobacterium bovis BCG. nih.govresearchgate.net Proteomic analysis suggested that these complexes may target pathways related to stress adaptation, cell wall lipid biosynthesis, and siderophore metabolism in mycobacteria. nih.gov
In Vitro Antimycobacterial Activity of Related Compounds
| Compound/Complex | Mycobacterial Strain(s) | Activity (MIC) | Potential Mechanism | Reference |
|---|---|---|---|---|
| Ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | M. tuberculosis H₃₇Rv | 25 μM | Inhibition of β-ketoacyl-ACP synthase | nih.gov |
| Ruthenium(II) complexes of hydroxyl flavone hydrazones | M. smegmatis mc² | 6.25 µM | DNA interaction | nanobioletters.com |
| Hydroxamic acid-iron complexes (e.g., HA10FeCl) | M. tuberculosis, M. bovis BCG | Inhibition of biofilm at 20–100 µM | Disruption of stress adaptation, lipid biosynthesis, siderophore metabolism | nih.gov |
Anticonvulsant Activity
While direct studies on this compound are lacking in the search results, research into other amide derivatives provides a basis for potential anticonvulsant effects. For instance, a series of N-(2-hydroxyethyl)amide derivatives demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test in mice, with some compounds showing a better protective index than the established drug valproate. nih.gov Similarly, quinazolin-4(3H)-one derivatives have been investigated as anticonvulsants, with a proposed mechanism involving positive allosteric modulation of the GABAₐ receptor. nih.gov This suggests that amide and hydrazide structures can be a scaffold for developing new anticonvulsant agents.
Anti-inflammatory Activity
The anti-inflammatory potential of related structures has been explored in vitro. Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide and their inclusion complexes with β-cyclodextrin were evaluated for their ability to inhibit proteinase (trypsin) activity, a common model for in vitro anti-inflammatory assessment. nih.gov The compounds showed superior efficiency in inhibiting trypsin compared to the standard, acetylsalicylic acid. nih.gov Other research on benzoxazole (B165842) derivatives has identified compounds that inhibit the production of the pro-inflammatory cytokine IL-6 by targeting the myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response pathway. nih.gov These findings indicate that compounds with a 2-hydroxy-benzamide core structure may possess anti-inflammatory properties by modulating key enzymes and proteins in inflammatory cascades.
Structure Activity/mechanism Relationship Studies
Impact of Aromatic Ring Substituents on Biological Activity
The substitution pattern on the 2-hydroxybenzoyl (salicyl) aromatic ring is a critical determinant of the biological activity of 2-(2-hydroxybenzoyl)hydrazinecarboxamide derivatives. Modifications to this ring can profoundly influence the molecule's electronic, steric, and hydrophobic properties, thereby altering its interaction with biological targets.
Research on related salicylanilides has shown that inhibitory activity can be correlated with the hydrophobic parameter (π) and the Hammett constant (σ) of the substituents. lu.se Generally, electron-withdrawing groups on the anilide part of the molecule tend to increase activity related to the inhibition of photosynthetic electron transport (PET). lu.se For instance, in a series of salicylaldehyde (B1680747) hydrazone derivatives, the presence of electron-withdrawing groups was found to strengthen the intramolecular hydrogen bond between the ortho-hydroxyl group and the hydrazone moiety, a key feature for biological activity. nih.gov Conversely, electron-donating groups weaken this interaction. nih.gov
The position of the substituent is also paramount. Studies on salicylaldehyde hydrazones indicate that substitution at the para-position relative to the proton-donating hydroxyl group is significantly more effective at influencing the hydrogen bond strength than substitution at other positions. nih.gov
Detailed research findings have demonstrated how specific substituents affect antibacterial and antioxidant activities. For example, a study on new 2-hydroxy benzyl (B1604629) hydrazide derivatives revealed varied efficacy based on the substitution pattern. jpsionline.com The data below summarizes the antioxidant and antibacterial performance of several synthesized derivatives. jpsionline.com
Table 1: Impact of Aromatic Ring Substituents on Biological Activity of 2-Hydroxy Benzyl Hydrazide Derivatives | Compound Code | Substituent Information | Antioxidant Activity (IC50 µg/mL) | Antibacterial Activity (Zone of Inhibition, cm) | |---|---|---|---| | | | | S. aureus | E. coli | | C-2 | Not specified in source | 85.64 | Good | Good | | C-3 | Not specified in source | 162.18 | Good | Good | | C-7 | Not specified in source | 81.28 | 2.0 | 2.1 | | Ascorbic Acid (Ref.) | - | 30.20 | - | - | | Ciprofloxacin (Ref.) | - | - | 1.9 | 1.9 |
Data sourced from a 2024 study on synthesized 2-hydroxy benzyl hydrazide congeners. jpsionline.com
This data indicates that compound C-7, with an IC50 value of 81.28 µg/mL, showed excellent antioxidant potential and superior antibacterial activity against both Staphylococcus aureus and Escherichia coli compared to the standard drug, ciprofloxacin. jpsionline.com Similarly, in a different class of compounds, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, specific substitutions led to potent activity against M. chlorophenolicum and B. subtilis. researchgate.net These findings underscore the principle that strategic substitution on the aromatic ring is a powerful tool for modulating the biological profile of salicylhydrazide-based compounds.
Influence of the Hydrazinecarboxamide Moiety on Molecular Recognition
The hydrazinecarboxamide group (-C(O)NHNHC(O)NH2) is a fundamental structural component of this compound, playing a pivotal role in molecular recognition and biological activity. This moiety is not merely a linker but an active participant in binding to target macromolecules, largely through its capacity for hydrogen bonding and its ability to engage in keto-enol tautomerism. nih.gov
Hydrazones, which contain the azomethine (–NHN=CH–) group, are recognized as an important class of compounds for new drug development due to their versatile biological activities. nih.gov The significant biological potential of benzohydrazide (B10538) derivatives, a related class, is often attributed to the presence of potential keto-enol tautomeric forms. nih.gov This tautomerism arises from electron delocalization between the adjacent amine and carbonyl groups, allowing the moiety to act as a versatile hydrogen bond donor and acceptor. nih.gov
The hydrazinecarboxamide moiety provides multiple sites for hydrogen bonding: the amide protons, the hydrazine (B178648) protons, and the carbonyl oxygens. This allows for a flexible and multivalent interaction with receptor sites, such as the active sites of enzymes or DNA. frontiersin.org The ability to form stable chelate complexes with transition metals is another key property conferred by this group, which can catalyze physiological processes. amazonaws.com
In a related compound, 2-[(8-hydroxyquinolinyl)methylene]hydrazinecarboxamide, the semicarbazone portion, which is structurally analogous to the hydrazinecarboxamide group, acts as part of an effective tetradentate ligand system for coordinating metal ions. nih.gov This demonstrates the crucial role of this functional group in creating a specific three-dimensional structure necessary for binding. Docking studies on 1,2-dibenzoylhydrazine, which shares the central hydrazine feature, have shown its potential as an inhibitor for multiple protein targets, highlighting the importance of the chelating motif provided by the hydrazine core. mdpi.com The arrangement of hydrogen bond donors and acceptors within the hydrazinecarboxamide fragment is a key pharmacophoric feature for many biologically active molecules, enabling precise orientation within a binding pocket.
Role of Coordination to Metal Ions in Modulating Activity
The ability of this compound and its derivatives to chelate metal ions is a cornerstone of their biological activity. The salicylhydrazide scaffold possesses multiple donor atoms—specifically the phenolic oxygen, the enolic/carbonyl oxygen, and the azomethine nitrogen—that can coordinate with transition metal ions like copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netnih.gov This coordination often leads to the formation of stable metal complexes with significantly altered, and frequently enhanced, biological properties compared to the free ligand. frontiersin.orgresearchgate.net
The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. ijesi.org This process increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes. Once inside the cell, the complex can exert its biological effects, which may include DNA binding and cleavage, generation of reactive oxygen species (ROS), or inhibition of key enzymes. frontiersin.orgmdpi.com
Numerous studies have demonstrated the enhanced antimicrobial and anticancer activities of metal complexes of hydrazone-based ligands. For example, the copper(II) complex of (E)-N'-[2-hydroxybenzylidene]benzohydrazide was found to have a lethal effect on Escherichia coli and Candida albicans. researchgate.net In another study, copper(II) complexes of hydrazide-hydrazone ligands showed potent antiproliferative activity against various human cancer cell lines, with activity often linked to ROS-mediated cell death. frontiersin.org The biological activity of the complexes can vary depending on the metal ion used. scirp.org
Table 2: Modulation of Biological Activity via Metal Ion Coordination
| Ligand Type | Metal Ion(s) | Resulting Biological Effect | Reference |
|---|---|---|---|
| Salicylaldehyde Nicotinoyl Hydrazone | Fe(II), Cu(II) | Synthesis of complexes with distinct absorption spectra and potential antimicrobial properties. | jpsionline.com |
| Ethyl 2-(2-(2-chlorobenzoyl)hydrazono)propanoate | Cu(II), Co(II), Ni(II), Zn(II) | Cu(II) complex showed good anticancer activity (IC50 1.5–55.4 µM) and DNA cleavage ability. | frontiersin.org |
| (E)-N'-[2-Hydroxybenzylidene]benzohydrazide | VO(II), Mn(II), Co(II), Ni(II), Cu(II) | Cu(II) complex exhibited lethal effects on gram-negative bacteria and fungi. | researchgate.net |
| Salicylic (B10762653) Acid Derivatives | Ag(I) | Silver complexes showed significant inhibitory effects on bacterial strains, with up to 4-6 times higher activity than AgNO3. | nih.gov |
These findings collectively illustrate that coordination to metal ions is a powerful strategy for modulating the activity of salicylhydrazide-based compounds. The resulting complexes often possess distinct physicochemical properties that lead to enhanced biological efficacy, making them promising candidates for therapeutic development. amazonaws.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used extensively in drug design to correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net By establishing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. drugdesign.orgyoutube.com This is particularly relevant for the this compound scaffold, where numerous derivatives can be synthesized.
QSAR models are built by calculating molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to find a correlation with their measured biological activities. cimap.res.in These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). scilit.com
For salicylamide (B354443) derivatives, QSAR models have successfully predicted antitubercular activity against various Mycobacterial strains. nih.gov One study achieved a high correlation (r² = 0.92) for Mycobacterium tuberculosis using quantum chemical descriptors. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by analyzing the 3D fields surrounding the molecules. nih.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, offering direct guidance for structural modification. nih.govresearchgate.net
A 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives, which share the carboxamide feature, yielded a robust CoMSIA model with good predictive ability (q² = 0.569, r² = 0.915). nih.govnih.gov This model was then used to design novel derivatives with potentially higher inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.govnih.gov The reliability of such models is typically assessed through internal and external validation procedures, including leave-one-out cross-validation (q²) and prediction on a test set of compounds. cimap.res.inrutgers.edu
While a specific QSAR model for this compound was not detailed in the searched literature, the successful application of QSAR to structurally related salicylamides, benzamides, and other carboxamide derivatives demonstrates the utility of this approach for this class of compounds. nih.govnih.govmdpi.com By applying QSAR, researchers can systematically explore the chemical space around the core scaffold to design new analogues with improved potency and selectivity. mdpi.comresearchgate.net
Future Research Directions and Applications in Chemical Biology
Development of Novel Mechanistic Probes
The hydrazinecarboxamide functional group is an attractive "warhead" for designing chemical biology probes due to its inherent reactivity. biorxiv.org Its electron-rich nature makes it both a potent nucleophile and a reducing agent, allowing for broad reactivity toward electron-deficient groups within enzyme active sites, such as carbonyls, imines, and esters. biorxiv.org This versatility suggests that 2-(2-Hydroxybenzoyl)hydrazinecarboxamide can serve as a foundation for creating novel mechanistic probes.
Future research could focus on modifying the core structure to incorporate reporter tags, such as terminal alkynes or azides. These tags would enable the use of bioorthogonal chemistry, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry), to attach fluorescent dyes or affinity labels. biorxiv.org Such probes, developed as part of an activity-based protein profiling (ABPP) platform, could be instrumental in:
Target Identification: Covalently labeling and identifying novel protein targets in complex biological samples like cell lysates or living cells.
Enzyme Profiling: Capturing and characterizing the activity of entire enzyme families that utilize electrophilic cofactors or post-translational modifications. biorxiv.org
Mechanism of Action Studies: Visualizing where and how the compound interacts within a cell, providing critical insights into its biological effects.
Rational Design of Derivatives with Enhanced Target Selectivity
The this compound scaffold is a promising starting point for the rational design of new, highly selective molecular agents. nih.govscispace.com By systematically modifying its structure, researchers can optimize its interaction with specific biological targets, thereby enhancing potency and minimizing off-target effects. This process relies heavily on a deep understanding of structure-activity relationships (SAR) and the application of computational chemistry. scispace.comcuni.cz
Key strategies for the rational design of derivatives include:
Computational Docking: Utilizing molecular docking simulations to predict how different derivatives will bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.govnih.gov This allows for the in silico screening of virtual libraries of compounds before committing to chemical synthesis.
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve target affinity, cell permeability, or metabolic stability.
Scaffold Hopping: Using the core structure as inspiration to design novel molecules with different backbones but similar spatial arrangements of key interacting groups.
Research on related hydrazinecarboxamide and hydrazone compounds has already demonstrated the success of this approach in developing potent inhibitors for a range of enzymes. nih.govresearchgate.net
| Target Enzyme Class | Design Strategy Example | Desired Outcome | Reference |
|---|---|---|---|
| Proteases (e.g., BACE-1) | Introduction of aromatic groups on either side of a linker to occupy active site pockets (S1 and S3). | Enhanced inhibitory potency and selectivity for Alzheimer's disease research. | nih.gov |
| Carbonic Anhydrases (CAs) | Incorporating a piperazine-hydrazine carboxamide moiety to interact with the active site zinc ion. | Development of selective CAII inhibitors. | nih.gov |
| Dehydrogenases (e.g., hDHODH) | Modification of the thiazole scaffold to form additional water-mediated hydrogen bonds within the enzyme active site. | Potent inhibitors for autoimmune diseases like rheumatoid arthritis. | scispace.com |
Exploration of Synergistic Effects with Other Research Compounds
A significant area of future research is the investigation of potential synergistic effects between this compound derivatives and other bioactive compounds. nih.govrsc.org Combining molecules can lead to enhanced efficacy, overcome resistance mechanisms, or allow for the use of lower, less toxic concentrations of each agent. cuni.cz
Future studies could employ methods like the checkerboard assay to systematically test combinations of a this compound derivative with a panel of established research compounds or approved drugs. nih.gov This could reveal powerful synergistic or antagonistic interactions. Another promising strategy involves the creation of hybrid molecules, where the this compound scaffold is chemically linked to another well-established bioactive moiety. cuni.cz This approach aims to combine the functionalities of both parent molecules into a single chemical entity with potentially novel or enhanced biological activity.
Theoretical Prediction of Novel Biological Activities and Interaction Modes
Computational and theoretical chemistry offer powerful tools for predicting new biological applications for this compound and its derivatives, accelerating the discovery process. In silico approaches can guide experimental work by identifying the most promising avenues for investigation.
Molecular dynamics (MD) simulations, for instance, can model the dynamic behavior of a ligand-protein complex over time, confirming the stability of interactions predicted by docking studies. nih.gov These simulations provide a deeper understanding of the essential interactions, such as hydrogen bonds and electrostatic contacts, that are maintained within the target's binding pocket. nih.govresearchgate.net By screening derivatives against databases of protein structures, these theoretical methods can predict entirely new biological targets and activities, opening up new therapeutic possibilities.
| Theoretical Approach | Application | Potential Insight for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred binding mode and affinity of a molecule to a target protein's active site. | Identification of potential enzyme targets; guidance for rational design of more potent derivatives. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-protein complex. | Confirmation of stable binding and identification of key, persistent molecular interactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their biological activity. | Development of predictive models for the biological activity of novel, unsynthesized derivatives. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Design of novel scaffolds that retain the key interacting features of the parent compound. nih.gov |
Integration with Advanced Analytical Techniques for Real-time Mechanistic Studies
A comprehensive understanding of the biological activity of this compound requires the integration of advanced analytical techniques to study its interactions with biomolecules in detail. While foundational methods like Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry are essential for structural confirmation of the compound and its derivatives, other techniques can provide dynamic, real-time data on its mechanism of action. researchgate.net
Future mechanistic studies could incorporate:
Spectrophotometric Analysis: Using techniques like UV-Visible spectrophotometry to monitor the formation of complexes between the compound and its target, which is particularly useful for metalloproteins. researchgate.net
Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation between the compound and a target protein immobilized on a sensor surface, providing real-time data on affinity and interaction dynamics.
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, such as enthalpy and entropy, offering a complete thermodynamic profile of the molecular interaction.
X-ray Crystallography: To determine the three-dimensional structure of a derivative in complex with its target protein at atomic resolution, providing the ultimate proof of the binding mode and guiding further design efforts.
By combining these sophisticated analytical methods, researchers can build a detailed, multi-dimensional picture of how this compound and its derivatives function at the molecular level.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 2-(2-hydroxybenzoyl)hydrazinecarboxamide, and how can reaction yields be improved?
- Methodology :
- Hydrazinolysis of intermediates : React 2-hydroxybenzoyl chloride with semicarbazide in ethanol under reflux (5–6 hours) to form the hydrazinecarboxamide backbone. Monitor reaction progress via TLC (chloroform:methanol = 95:5) .
- Purification : Recrystallize the product from hot ethanol to remove unreacted starting materials. Use vacuum drying over CaCl₂ to enhance purity .
- Yield optimization : Adjust stoichiometric ratios (1:1 for acyl chloride:semicarbazide) and extend reflux time to 24 hours for complete conversion. Typical yields range from 85–95% .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic techniques :
- IR spectroscopy : Confirm the presence of N–H (3285 cm⁻¹, broad), C=O (1708 cm⁻¹, urea), and O–H (phenolic, ~3400 cm⁻¹) stretches .
- NMR analysis : In DMSO-d₆, observe the phenolic proton at δ 10.2 ppm (singlet), hydrazine NH at δ 8.9 ppm, and carboxamide NH₂ at δ 6.8–7.1 ppm (1H NMR, 200 MHz) .
- Elemental analysis : Verify purity (>98%) using CHN microanalysis .
Q. What methods are recommended for assessing the purity and stability of this compound?
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities (<2%) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates stability under ambient conditions) .
Advanced Research Questions
Q. How does the hydrogen-bonding network influence the crystallographic packing of this compound?
- Crystallographic analysis :
- X-ray diffraction : Use SHELX-97 for structure refinement. The compound crystallizes in a monoclinic system (space group P2₁/c) with Z = 4. Key parameters: a = 10.21 Å, b = 5.56 Å, c = 18.22 Å, β = 92.75° .
- Hydrogen bonds :
| Donor | Acceptor | Distance (Å) | Angle (°) | Role |
|---|---|---|---|---|
| N1–H | O2 | 2.89 | 165 | Intermolecular |
| O1–H | N3 | 2.78 | 158 | Intramolecular |
- Packing motif : Infinite 1D chains along the (101) plane via O–H⋯O and N–H⋯O interactions, creating a cooperative network .
Q. What coordination chemistry has been reported for hydrazinecarboxamide derivatives with transition metals?
- Metal complexes :
- Vanadium(V) complexes : Form octahedral geometries with hydrazinecarboxamide acting as a tridentate ligand (O, N, O donors). These complexes exhibit redox activity and potential anticancer properties (e.g., IC₅₀ = 12 µM against HeLa cells) .
- Copper(II) coordination : Chelation via the hydrazide and phenolic oxygen enhances stability (log β = 8.2), useful in catalytic oxidation studies .
Q. How can computational methods resolve discrepancies in experimental vs. theoretical molecular geometries?
- Case study :
- MOPAC PM3 calculations : Compare crystal structure (dihedral angle = 28.9° between naphthyl and carboxamide planes) with optimized geometries (dihedral angle = 14.8°). The discrepancy highlights the impact of crystal packing forces on molecular conformation .
Q. What mechanistic insights exist for the biological activity of hydrazinecarboxamide derivatives?
- Antimicrobial activity :
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., –Br at the 5-position of the thiophene ring) enhance activity against E. coli (MIC = 8 µg/mL) by disrupting membrane integrity .
- Anticancer pathways :
- Apoptosis induction : Vanadium complexes of hydrazinecarboxamides activate caspase-3/7 pathways (2.5-fold increase in activity vs. controls) .
Data Contradiction Analysis
- Synthesis yields : While hydrazinolysis typically achieves 85–95% yields , alternative routes (e.g., condensation with aldehydes) may yield <70% due to competing side reactions. Optimization requires adjusting pH (neutral conditions preferred) and solvent polarity .
- Hydrogen-bond strength : Experimental IR data (N–H stretches at 3285 cm⁻¹) align with computed values (3300 cm⁻¹), but crystal packing forces may shorten bond distances (e.g., O1⋯N3 = 2.78 Å vs. computed 2.85 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
